molecular formula C10H16N5O13P3 B1142203 2'-Deoxyguanosine-5'-triphosphate trisodium salt CAS No. 93919-41-6

2'-Deoxyguanosine-5'-triphosphate trisodium salt

Cat. No.: B1142203
CAS No.: 93919-41-6
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Description

Deoxyguanosine triphosphate is a nucleoside triphosphate and a nucleotide precursor used in cells for DNA synthesis. It is composed of a deoxyribose sugar, a guanine base, and three phosphate groups. This compound plays a crucial role in various biological processes, including DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyguanosine triphosphate can be synthesized through enzymatic methods involving deoxyribonucleoside kinases and nucleoside diphosphate kinases. The reaction conditions typically include the presence of magnesium ions and ATP as a phosphate donor .

Industrial Production Methods: Industrial production of deoxyguanosine triphosphate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of deoxyguanosine triphosphate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Deoxyguanosine triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate groups provide the energy required for the formation of the phosphodiester bond . In the case of antiviral drugs, deoxyguanosine triphosphate competes with the drug for incorporation into viral DNA, thereby inhibiting viral replication .

Comparison with Similar Compounds

  • Deoxyadenosine triphosphate
  • Deoxycytidine triphosphate
  • Deoxythymidine triphosphate

Comparison: Deoxyguanosine triphosphate is unique among the deoxyribonucleoside triphosphates due to its guanine base, which pairs specifically with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, deoxyadenosine triphosphate pairs with thymine, deoxycytidine triphosphate pairs with guanine, and deoxythymidine triphosphate pairs with adenine .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
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Molecular Formula

C10H16N5O13P3
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DSSTOX Substance ID

DTXSID60948499
Record name 2′-Deoxyguanosine 5′-triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid
Record name Deoxyguanosine triphosphate
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CAS No.

2564-35-4, 93919-41-6
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Record name 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate)
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